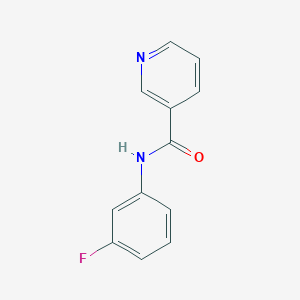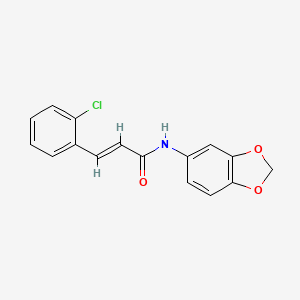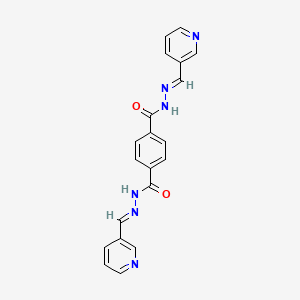
N-(3-fluorophenyl)pyridine-3-carboxamide
Overview
Description
N-(3-fluorophenyl)pyridine-3-carboxamide: is an organic compound that belongs to the class of aromatic amides It features a pyridine ring substituted with a carboxamide group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)pyridine-3-carboxamide typically involves the reaction of 3-fluoroaniline with pyridine-3-carboxylic acid or its derivatives. One common method is the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond under mild conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-(3-fluorophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the pyridine or phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: N-(3-fluorophenyl)pyridine-3-carboxamide is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the fluorophenyl group can improve the compound’s binding affinity to biological targets, making it a valuable scaffold for developing new therapeutic agents.
Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of drugs targeting various diseases. Its ability to interact with specific enzymes and receptors makes it a candidate for further investigation in drug discovery.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity, allowing it to modulate the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
- N-(3-bromophenyl)pyridine-3-carboxamide
- N-(3-chlorophenyl)pyridine-3-carboxamide
- N-(3-methylphenyl)pyridine-3-carboxamide
Comparison: N-(3-fluorophenyl)pyridine-3-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased lipophilicity and metabolic stability. Compared to its bromine, chlorine, and methyl analogs, the fluorinated compound often exhibits enhanced biological activity and improved pharmacokinetic profiles .
Properties
IUPAC Name |
N-(3-fluorophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O/c13-10-4-1-5-11(7-10)15-12(16)9-3-2-6-14-8-9/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWLNSYGXXNZCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R*,3S*)-7-(3-fluoro-4-methoxybenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5596093.png)

![3-(5-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOIC ACID](/img/structure/B5596103.png)
![3-allyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5596113.png)
![N'-[1-(4-fluorophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5596114.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5596120.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5596123.png)
![6-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5596140.png)
![(1S*,5R*)-6-(pyridin-2-ylmethyl)-3-(2-thienylsulfonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5596144.png)
![3-(4-methyl-1-piperidinyl)-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5596146.png)

![N-[(4-methoxyphenyl)methyl]-N-(1,2,5-trimethylpiperidin-4-yl)furan-2-carboxamide](/img/structure/B5596162.png)
![1-[(2-chlorobenzyl)sulfonyl]piperidine](/img/structure/B5596181.png)
![2-[(4-morpholinylimino)methyl]-1-benzothien-3-yl 2-bromobenzoate](/img/structure/B5596188.png)
